molecular formula C26H23ClFN3O3S B11617697 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11617697
M. Wt: 512.0 g/mol
InChI Key: AVBCMKMESPLTID-UHFFFAOYSA-N
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Description

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the imidazolidinone ring: This step involves the reaction of 4-chlorophenyl ethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.

    Thioxoimidazolidinone formation: The imidazolidinone intermediate is reacted with sulfur to introduce the thioxo group.

    Acetamide formation: The final step involves the reaction of the thioxoimidazolidinone intermediate with 4-fluoroaniline and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound shares the 4-chlorophenyl group but differs in its overall structure and functional groups.

    Phthalic acid, 2-(4-chlorophenyl)ethyl tridecyl ester: Another compound with a 4-chlorophenyl group, but with different ester functionalities.

Uniqueness

2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is unique due to its combination of functional groups, including the thioxoimidazolidinone ring and the acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H23ClFN3O3S

Molecular Weight

512.0 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C26H23ClFN3O3S/c1-34-22-12-10-21(11-13-22)31-25(33)23(16-24(32)29-20-8-6-19(28)7-9-20)30(26(31)35)15-14-17-2-4-18(27)5-3-17/h2-13,23H,14-16H2,1H3,(H,29,32)

InChI Key

AVBCMKMESPLTID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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